{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol
Overview
Description
The compound “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound123. However, it seems to be related to indole derivatives, which are known to possess various biological activities4.
Molecular Structure Analysis
The molecular structure of “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” is not directly available. However, related compounds such as “1H-Indene, 2,3-dihydro-1,3-dimethyl-” have been studied78910.
Chemical Reactions Analysis
The specific chemical reactions involving “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” are not documented in the available literature. However, indole derivatives are known to participate in a variety of chemical reactions4.
Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” are not directly available. However, related compounds such as “(2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid” have been studied3.
Scientific Research Applications
Structural and Mechanistic Insights
A study explored the structural and mechanistic aspects of compounds related to "{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol". They synthesized similar compounds and examined them using single-crystal X-ray diffraction and quantum mechanics. This work aids in understanding the formation and structural properties of such compounds (Anga et al., 2014).
Synthesis of Related Compounds
Another study focused on synthesizing (1‐(aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol, a compound closely related to "{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol". This research provided structural confirmation of an impurity found in the synthesis of another compound, showcasing the importance of understanding and controlling impurities in chemical syntheses (Busch et al., 2008).
Catalysis and Reaction Mechanisms
A study reported on a catalyst based on a similar structural framework to "{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol". The catalyst was used for Huisgen 1,3-dipolar cycloadditions, showcasing the compound's potential in facilitating chemical reactions (Ozcubukcu et al., 2009).
Antimicrobial Activity
Research into derivatives of similar compounds revealed potential antimicrobial properties. This study synthesized and tested various derivatives for their antimicrobial activity, suggesting possible applications in fighting infections (Kumar et al., 2012).
Electrode Potential and Quantum Chemical Study
Another relevant study involved the electrode potential and quantum chemical analysis of a similar compound. This research is significant for understanding the electronic properties and potential applications in electrochemistry (Riahi et al., 2008).
Spectroscopic Properties
A study on the spectroscopic properties of compounds structurally related to "{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol" was conducted. It looked at the absorption, excitation, and fluorescence properties in various solvents, providing insights into the electronic properties of these compounds (Al-Ansari, 2016).
Safety And Hazards
The safety and hazards of “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” are not directly available. However, related compounds such as “(2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid” have been studied and found to have certain hazard statements312.
Future Directions
The future directions for research on “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol” are not directly available. However, related compounds have been studied for their potential in various applications13.
Please note that this analysis is based on the limited information available and may not fully represent the properties of “{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol”. Further research and studies would be needed for a more comprehensive understanding.
properties
IUPAC Name |
[3-(2,3-dihydro-1H-inden-2-ylamino)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-11-12-4-3-7-15(8-12)17-16-9-13-5-1-2-6-14(13)10-16/h1-8,16-18H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOADLZQKQDTDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=CC=CC(=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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